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molecular formula C17H12BrFO3 B8807811 Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate

Cat. No. B8807811
M. Wt: 363.2 g/mol
InChI Key: ICCOIKSJMYKUFO-UHFFFAOYSA-N
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Patent
US09265773B2

Procedure details

To a solution of ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate (50 g, 137.6 mmol) in CHCl3 (500 mL), fuming HNO3 (50 mL) was added dropwise at −15° C. and the mixture was stirred for 0.5 hour. The reaction mixture was poured into ice water and extracted with CH2Cl2. The organic layer was washed with a.q. sat. NaHCO3 and brine, after removed the most of solvent, the resulting residue was crystallized with petroleum ether/dichloromethane=20/1 to provide product of ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate (35 g, yield: 66%). 1H-NMR (CDCl3, 400 MHz) δ 8.36 (s, 1H), 8.02˜8.04 (m, 3H), 7.13˜7.18 (m, 2H), 4.36˜4.41 (m, 2H), 1.37 (t, J=4.0 Hz, 3H). MS (M+H)+: 408/410.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)=[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:6]=2[CH:22]=1.[N+:23]([O-])([OH:25])=[O:24]>C(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]([N+:23]([O-:25])=[O:24])=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=3)=[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:6]=2[CH:22]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C1
Name
Quantity
50 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with a.q
CUSTOM
Type
CUSTOM
Details
sat. NaHCO3 and brine, after removed the most of solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was crystallized with petroleum ether/dichloromethane=20/1

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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